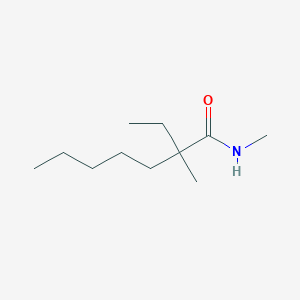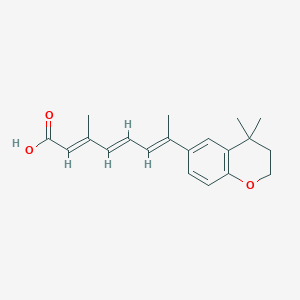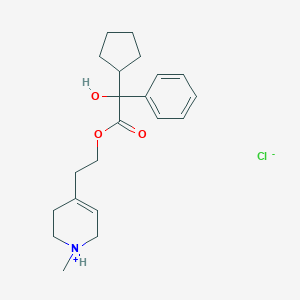
alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, in recent years, it has also been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
MDPV has been studied for its potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of drug addiction and withdrawal.
Mécanisme D'action
MDPV acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also has affinity for the serotonin transporter, although its effects on serotonin are less pronounced. The increased levels of dopamine and norepinephrine are thought to be responsible for the drug's stimulant effects.
Biochemical and Physiological Effects:
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, hyperreflexia, and seizures. It has also been shown to produce rewarding effects in animal models, indicating its potential for abuse.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its potential for abuse and toxicity limit its usefulness in certain types of experiments.
Orientations Futures
Future research on MDPV should focus on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Further studies are needed to determine the optimal dosing and administration routes for these applications. Additionally, research should be conducted to better understand the mechanisms underlying MDPV's effects on neurotransmitter systems and its potential for abuse and toxicity.
Méthodes De Synthèse
MDPV is synthesized through a multi-step process involving the reaction of alpha-cyclopentylmandelic acid with 1-methyl-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid, followed by esterification with ethanol and hydrochloric acid. The final product is a white crystalline powder that is soluble in water.
Propriétés
Numéro CAS |
101710-88-7 |
|---|---|
Formule moléculaire |
C21H30ClNO3 |
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
2-(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-22-14-11-17(12-15-22)13-16-25-20(23)21(24,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,11,19,24H,5-6,9-10,12-16H2,1H3;1H |
Clé InChI |
UGBNZJIOJOHWSG-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC(=CC1)CCOC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
SMILES canonique |
C[NH+]1CCC(=CC1)CCOC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Synonymes |
2-(1-methyl-5,6-dihydro-2H-pyridin-4-yl)ethyl 2-cyclopentyl-2-hydroxy- 2-phenyl-acetate chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



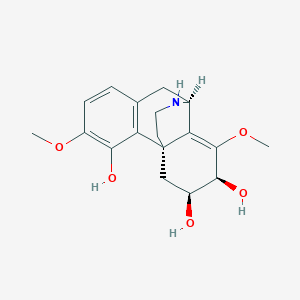
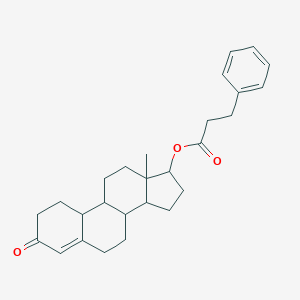
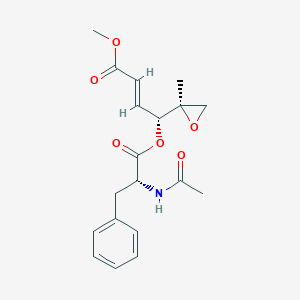
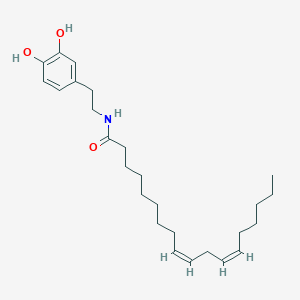
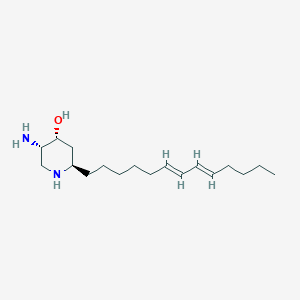
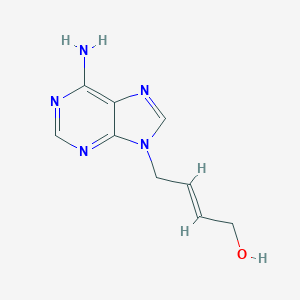
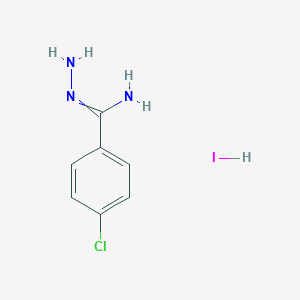
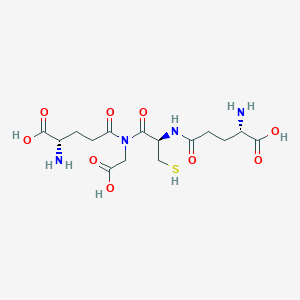
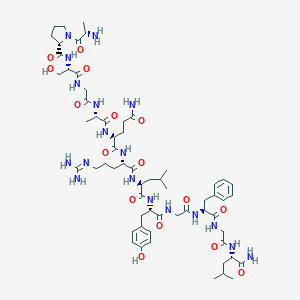
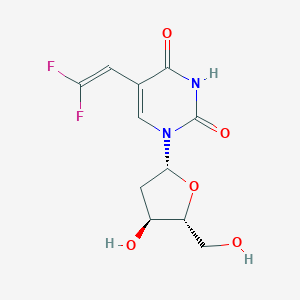
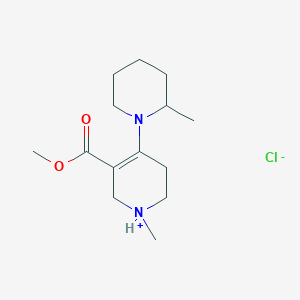
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B217868.png)
